5-Bromo-2,1,3-benzoxadiazole

Electron-Withdrawing Group Donor-Acceptor Materials Organic Electronics

5-Bromo-2,1,3-benzoxadiazole is a critical halogenated heteroaromatic building block with a distinct 5-bromo substitution and electron-withdrawing oxadiazole core. Unlike benzothiadiazole or other regioisomers, this compound's unique electronic profile is essential for constructing low band-gap D-A conjugated polymers for OPVs, designing solvatochromic fluorescent probes, and optimizing OLED emission. Secure high-purity material (≥97%) to ensure predictable cross-coupling reactivity and device performance.

Molecular Formula C6H3BrN2O
Molecular Weight 199 g/mol
CAS No. 51376-06-8
Cat. No. B1272960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,1,3-benzoxadiazole
CAS51376-06-8
Molecular FormulaC6H3BrN2O
Molecular Weight199 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C=C1Br
InChIInChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
InChIKeyZWDFFESFCIACQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,1,3-benzoxadiazole (CAS 51376-06-8): Key Properties and Supply Chain Overview


5-Bromo-2,1,3-benzoxadiazole (also known as 5-bromobenzofurazan) is a halogenated heteroaromatic building block characterized by a fused benzene-oxadiazole bicyclic scaffold [1]. This compound, with a molecular weight of 199.01 g/mol and a typical commercial purity of 97%, features a C6H3BrN2O core that confers distinct electronic properties compared to structurally similar analogs [2]. Its solid-state physical properties (melting point ~72°C, predicted boiling point ~255.8°C) are well-defined, supporting its use as a versatile intermediate in organic synthesis and materials chemistry .

Why 5-Bromo-2,1,3-benzoxadiazole Cannot Be Replaced by Other Benzoxadiazole or Benzothiadiazole Derivatives


The 5-bromo substitution pattern and the oxygen-containing oxadiazole ring of this compound confer a unique electronic and steric profile that is not shared by other benzoxadiazole regioisomers or sulfur-containing benzothiadiazole analogs [1]. The strong electron-withdrawing nature of the oxadiazole ring, which is quantitatively distinct from that of benzothiadiazole, directly impacts the photophysical properties, reactivity in cross-coupling reactions, and the final performance of derived materials [2][3]. Simple substitution with a 4-bromo, 5-chloro, or 5-nitro analog would lead to unpredictable changes in absorption/emission spectra, reaction kinetics, and device efficiency, potentially causing project failure in fluorescence-based assays or organic electronics applications .

Quantitative Differentiation: 5-Bromo-2,1,3-benzoxadiazole vs. Key Analogs


Stronger Electron-Withdrawing Character Compared to Benzothiadiazole

The 2,1,3-benzoxadiazole core in 5-Bromo-2,1,3-benzoxadiazole is a significantly stronger electron-withdrawing unit than its sulfur-containing counterpart, 2,1,3-benzothiadiazole [1]. This difference is critical for tuning the band gap in donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaics and light-emitting diodes [2].

Electron-Withdrawing Group Donor-Acceptor Materials Organic Electronics

Distinct Photophysical Tuning Capability via 5-Position Substitution

The presence of a bromine atom at the 5-position provides a synthetically versatile handle (e.g., for Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to install a wide variety of functional groups. This allows for precise tuning of the fluorophore's absorption and emission properties . A computational study on a series of substituted benzoxadiazoles demonstrated that even small structural changes at this position significantly alter the calculated absorption and emission wavelengths [1].

Fluorogenic Probes Photophysics Bioimaging

Comparison of Physical Properties with 5-Bromo-2,1,3-benzothiadiazole

The replacement of oxygen with sulfur in the heterocyclic ring leads to tangible differences in physical properties that can impact handling and process chemistry. While direct comparative data for the 5-bromo derivatives is limited, the class difference suggests that the benzoxadiazole (BO) derivatives generally have lower molecular weight and potentially different solubility profiles compared to their benzothiadiazole (BT) counterparts [1].

Material Properties Building Block Selection Process Chemistry

Well-Defined Synthetic Protocols from 5-Bromobenzofuroxan

A common synthetic route to 5-Bromo-2,1,3-benzoxadiazole involves the deoxygenation of 5-bromobenzofuroxan (5-bromobenzo[c][1,2,5]oxadiazole 1-oxide) using triethyl phosphite . This method is known to proceed with good yield, providing a reliable path to the target compound. In contrast, analogous deoxygenations of other N-oxide precursors can be more challenging or require harsher conditions.

Synthetic Methodology Yield Comparison Reaction Optimization

High-Impact Application Scenarios for 5-Bromo-2,1,3-benzoxadiazole


Synthesis of Narrow Band-Gap Donor-Acceptor Polymers for Organic Photovoltaics

The strong electron-withdrawing character of the benzoxadiazole core in 5-Bromo-2,1,3-benzoxadiazole makes it an ideal acceptor building block for constructing low band-gap conjugated polymers [1]. When copolymerized with electron-rich donor units (e.g., thiophene or fluorene derivatives) via palladium-catalyzed cross-coupling at the 5-position, the resulting D-A polymers exhibit enhanced intramolecular charge transfer, leading to broad absorption in the visible and near-infrared regions, which is essential for high-efficiency organic solar cells [2].

Development of Environment-Sensitive Fluorogenic Probes for Bioimaging

The 5-bromo handle allows for the conjugation of the benzoxadiazole fluorophore to biomolecules or the installation of various substituents to tune its solvatochromic properties [1]. This enables the design of 'turn-on' or ratiometric fluorescent probes that respond to changes in their microenvironment, such as viscosity, polarity, or the presence of specific analytes [2]. The ability to computationally predict the photophysical changes upon substitution further streamlines the design process [3].

Synthesis of Novel Pharmaceutical Intermediates via Cross-Coupling

The compound serves as a versatile aryl bromide for introducing the electron-deficient 2,1,3-benzoxadiazole motif into drug-like molecules through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions [1]. This is particularly valuable in medicinal chemistry programs seeking to replace a nitro group with a bioisosteric benzofurazan ring to improve drug-like properties such as metabolic stability and membrane permeability [2].

Preparation of Advanced Functional Materials for Organic Light-Emitting Diodes (OLEDs)

By coupling 5-Bromo-2,1,3-benzoxadiazole with various aromatic amines or other donor fragments, researchers can create highly fluorescent small molecules or polymers suitable for use as emissive layers in OLEDs [1]. The electronic properties of the benzoxadiazole unit can be precisely adjusted to achieve desired emission colors (e.g., green, yellow, or red) and high photoluminescence quantum yields [2].

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